molecular formula C27H24F5N5O3 B605921 BAY1217389 CAS No. 1554458-53-5

BAY1217389

Cat. No.: B605921
CAS No.: 1554458-53-5
M. Wt: 561.5 g/mol
InChI Key: WNEILUNVMHVMPH-UHFFFAOYSA-N
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Description

BAY1217389 is a potent and selective inhibitor of the monopolar spindle 1 (MPS1) kinase. This compound has shown significant promise in preclinical and clinical studies for its potential use in cancer therapy. Monopolar spindle 1 kinase is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. Inhibiting this kinase can lead to mitotic errors and subsequent cell death, making this compound a valuable candidate for cancer treatment .

Mechanism of Action

Target of Action

BAY1217389 is a potent and highly selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase . MPS1 is a serine-threonine kinase, which functions as a core component of the spindle-assembly checkpoint (SAC), a key surveillance mechanism that monitors the attachment of spindle microtubules to the kinetochores of the chromosomes during pro-metaphase .

Mode of Action

This compound competitively binds in the ATP site of MPS1 kinase . By inhibiting MPS1, this compound inactivates the SAC, forcing cells into mitosis even in the presence of insufficient kinetochore attachment . This results in severe chromosomal missegregation, leading to mitotic catastrophe and cell death .

Biochemical Pathways

The inhibition of MPS1 by this compound accelerates progression of cells through mitosis, eventually resulting in severe chromosomal missegregation . This leads to a failure of cells to arrest in mitosis in response to anti-mitotic drugs . Consequently, the combination of microtubule-interfering agents and MPS1 inhibition strongly increases chromosomal segregation errors and cell death .

Pharmacokinetics

This compound has a favorable pharmacokinetic profile with a high volume of distribution, long-terminal half-lives, and low blood clearance . The maximum tolerated dose (MTD) of this compound was established at 64 mg twice daily with paclitaxel .

Result of Action

The main dose-limiting toxicities of this compound were hematologic toxicities . Other common toxicities were nausea, fatigue, and diarrhea . Overall confirmed responses were seen in 31.6% of evaluable patients . The combination of this compound with paclitaxel was associated with considerable toxicity without a therapeutic window .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, this compound synergizes with paclitaxel . This combination showed synergism, even in paclitaxel-resistant settings . It was also predicted to add a significant potential for overlapping toxicity .

Preparation Methods

The synthesis of BAY1217389 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and yield .

Chemical Reactions Analysis

BAY1217389 primarily undergoes reactions typical of kinase inhibitors. It interacts with the ATP-binding site of monopolar spindle 1 kinase, leading to inhibition of its activity. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. Instead, its primary mode of action involves binding to the target kinase and preventing its normal function .

Scientific Research Applications

BAY1217389 has been extensively studied for its potential in cancer therapy. It has shown efficacy in preclinical models of various cancers, including breast, lung, and ovarian cancers. The compound is particularly effective when used in combination with other chemotherapeutic agents, such as paclitaxel. This combination has been shown to enhance the therapeutic effects and overcome resistance to treatment .

For example, it is being studied for its effects on cell cycle regulation and its potential use as a tool compound in cell biology research .

Comparison with Similar Compounds

BAY1217389 is part of a class of compounds known as monopolar spindle 1 kinase inhibitors. Other compounds in this class include BAY1161909 and other experimental inhibitors. Compared to these similar compounds, this compound has shown a unique ability to synergize with other chemotherapeutic agents, such as paclitaxel, enhancing their therapeutic effects. This makes this compound a particularly promising candidate for combination therapy in cancer treatment .

Properties

IUPAC Name

N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEILUNVMHVMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554458-53-5
Record name BAY-1217389
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1554458535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-1217389
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M964LB1114
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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